molecular formula C8H5BrN2O B1266991 6-Bromocinnolin-4-ol CAS No. 876-88-0

6-Bromocinnolin-4-ol

Cat. No. B1266991
CAS RN: 876-88-0
M. Wt: 225.04 g/mol
InChI Key: VWMHMZLZLNLBPB-UHFFFAOYSA-N
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Description

6-Bromocinnolin-4-ol is a compound that likely shares chemical properties with the broader family of brominated cinnolinols. These compounds are of interest due to their potential biological activities and applications in chemical synthesis. The bromine substituent on the cinnolinol core can significantly influence the molecule's reactivity, making it a valuable intermediate in organic synthesis.

Synthesis Analysis

The synthesis of similar brominated heterocycles often involves regioselective halogenation, cyclization reactions, or nucleophilic substitution methods. For example, the regioselective intramolecular ring closure and nucleophilic substitution strategies have been applied to synthesize complex structures from simpler precursors, highlighting methodologies that could be adapted for synthesizing 6-Bromocinnolin-4-ol (B. M. Malle, I. Lundt, T. Wrodnigg, 2008).

Molecular Structure Analysis

The molecular structure of brominated cinnolinols, including 6-Bromocinnolin-4-ol, can be elucidated using spectroscopic methods (IR, NMR) and X-ray crystallography. These techniques provide insights into the arrangement of atoms, molecular conformation, and the presence of intramolecular interactions. For instance, X-ray diffraction studies offer detailed views of molecular structures and can help determine the exact placement of the bromine atom in the cinnolinol core.

Chemical Reactions and Properties

Brominated heterocycles like 6-Bromocinnolin-4-ol are prone to undergo nucleophilic substitution reactions due to the presence of the bromine atom, which is a good leaving group. These reactions can lead to the formation of various derivatives with potential biological activities. The compound's reactivity towards different nucleophiles, including amines and alcohols, can thus be exploited in synthetic chemistry to create a diverse set of molecules (N. Danilkina et al., 2019).

Scientific Research Applications

Fluorescent Sensor for Aluminum Ion Detection

6-Bromocinnolin-4-ol derivatives have been explored for their potential as fluorescent sensors. Specifically, a study by Yadav and Singh (2018) discusses the development of a sensor for selective recognition of aluminum ions. This sensor exhibits an "OFF-ON type" mode in the presence of Al3+ ions and demonstrates high sensitivity and good association constant. Its utility extends to bacterial cell imaging and logic gate applications, showcasing the compound's versatility in biochemical and electronic applications (Yadav & Singh, 2018).

Palladium-Catalyzed Reactions

Research by Ames and Bull (1982) highlights the use of 6-Bromocinnolin-4-ol derivatives in palladium-catalyzed reactions. These reactions are pivotal in synthesizing various organic compounds, indicating the compound's significance in organic chemistry and pharmaceutical synthesis (Ames & Bull, 1982).

Synthesis of Quinoline Derivatives

The compound has been utilized in the synthesis of quinoline derivatives, as described in a study focusing on the Knorr synthesis of 6-Bromo-4-methylquinolin-2(1H)-one. This process is fundamental in creating building blocks for more complex chemical entities, useful in various chemical and pharmaceutical applications (Wlodarczyk et al., 2011).

Synthesis of Pyrazolo[3,4-d]pyrimidine Ribonucleosides

In medicinal chemistry, 6-Bromocinnolin-4-ol derivatives have been implicated in the synthesis of pyrazolo[3,4-d]pyrimidine ribonucleosides, which were tested for biological activity against certain viruses and tumor cells. This indicates its role in developing potential therapeutic agents (Petrie et al., 1985).

Antituberculosis Activity

A study by Omel’kov et al. (2019) mentions the synthesis of 6-Bromoquinolin-4-ol derivatives with significant antituberculosis activity. One derivative is in the final stage of clinical trials, underscoring its potential in addressing tuberculosis (Omel’kov et al., 2019).

Inhibitors of Tyrosine Kinases

6-Bromocinnolin-4-ol derivatives have been investigated as inhibitors of epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor (HER-2) tyrosine kinases. This research opens pathways for developing new anticancer therapies (Tsou et al., 2001).

Safety And Hazards

Safety data sheets suggest avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eyes when handling 6-Bromocinnolin-4-ol . It’s recommended to use personal protective equipment and ensure adequate ventilation .

properties

IUPAC Name

6-bromo-1H-cinnolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrN2O/c9-5-1-2-7-6(3-5)8(12)4-10-11-7/h1-4H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWMHMZLZLNLBPB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)C(=O)C=NN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50236514
Record name 6-Bromo-4-cinnolinol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50236514
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Bromocinnolin-4-ol

CAS RN

876-88-0
Record name 6-Bromo-4-cinnolinol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000876880
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 876-88-0
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=114061
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 6-Bromo-4-cinnolinol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50236514
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-BROMO-4-CINNOLINOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9VXF8HBE3X
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Synthesis routes and methods

Procedure details

A solution of Example 34B (6.28 g, 24.4 mmol) in THF (75 mL) was treated with concentrated HCl (aq.) (15 mL) and water (15 mL), heated to reflux for 1 hour, and concentrated to remove the THF. The aqueous solution was treated with additional water (5 mL) and concentrated HCl (5 mL), cooled to 0° C., treated with a solution of NaNO2 (1.85 g, 26.84 mmol) in water (10 mL) in 5 portions, warmed to room temperature gradually over a 2-hour period, and stirred overnight at room temperature. The reaction was heated to reflux for 6 hours, and filtered. The solid was washed with water (50 mL) and diethyl ether (50 mL) and dried under vacuum to provide the desired product (3.0 g, 54%).
Quantity
6.28 g
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
reactant
Reaction Step One
Name
Quantity
75 mL
Type
solvent
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Name
Quantity
1.85 g
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Two
Yield
54%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
J Li, N Choudhry, G Lv, N Nimishetti, MC Reddy… - … of Pharmaceutical and …, 2023 - Elsevier
… HCl and sodium nitrite to synthesize 6-bromocinnolin-4-ol (7). The resulting compound with a hydroxy functional group was converted to a Chloro functional group to obtain 6-bromo-4-…
Number of citations: 2 www.sciencedirect.com

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